molecular formula C22H15N3O5 B11539246 2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11539246
M. Wt: 401.4 g/mol
InChI Key: LZHOUMSDCPZJBS-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitro group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine typically involves a multi-step process. One common method includes the condensation of 2-methylphenylamine with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the Schiff base. This is followed by cyclization with o-aminophenol to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular signaling. The presence of the nitro group and benzoxazole ring suggests potential interactions with nucleophiles and electrophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine
  • 2-(2-ethylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Uniqueness

The uniqueness of 2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C22H15N3O5/c1-13-4-2-3-5-16(13)22-24-17-9-15(6-7-19(17)30-22)23-11-14-8-20-21(29-12-28-20)10-18(14)25(26)27/h2-11H,12H2,1H3

InChI Key

LZHOUMSDCPZJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5

Origin of Product

United States

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